molecular formula C20H16O4 B2806646 4-(1-benzofuran-2-yl)-6-ethoxy-7-methyl-2H-chromen-2-one CAS No. 898430-13-2

4-(1-benzofuran-2-yl)-6-ethoxy-7-methyl-2H-chromen-2-one

Cat. No.: B2806646
CAS No.: 898430-13-2
M. Wt: 320.344
InChI Key: LPVOIVDHYBUYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-yl)-6-ethoxy-7-methyl-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of benzofuran derivatives often involves optimizing the synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-yl)-6-ethoxy-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Biological Activity

4-(1-benzofuran-2-yl)-6-ethoxy-7-methyl-2H-chromen-2-one, a synthetic organic compound belonging to the class of benzofuran derivatives, has garnered attention due to its diverse biological activities. This compound features a unique chromenone structure integrated with an ethoxy group and a benzofuran moiety, enhancing its potential interactions within biological systems. This article explores the compound's biological activities, including its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC20H18O4
Molecular Weight334.36 g/mol
SolubilitySoluble in organic solvents

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, primarily focusing on antimicrobial and anticancer properties.

Antimicrobial Activity

Benzofuran derivatives, including the compound , have shown significant antimicrobial effects. Studies have demonstrated that compounds with a benzofuran nucleus possess antibacterial and antifungal properties. For instance, preliminary investigations into the structure–activity relationship (SAR) of benzofuran compounds suggest that substituents at specific positions enhance their antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Notably, benzofuran derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. For example:

CompoundCell LineIC50 (µM)Inhibition Rate (%)
Compound AA2780 (Ovarian)12-
Compound BNCI-H460 (Lung)11-
Compound CMCF-7 (Breast)0.99-

In these studies, compounds similar to this compound demonstrated significant inhibition rates against various types of cancer cells, indicating their potential as therapeutic agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may bind to enzymes or receptors involved in cancer cell proliferation or microbial growth, thereby modulating their activity. Further research is necessary to elucidate the precise pathways influenced by this compound.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Antitumor Activity : A series of benzofuran derivatives were synthesized and tested against human ovarian cancer cell lines. The most active compounds showed IC50 values ranging from 11 to 12 µM, indicating their potential as effective anticancer agents.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of various benzofuran derivatives against bacterial strains and fungi. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, underlining the therapeutic potential of these compounds .

Properties

IUPAC Name

4-(1-benzofuran-2-yl)-6-ethoxy-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-3-22-17-10-14-15(11-20(21)24-18(14)8-12(17)2)19-9-13-6-4-5-7-16(13)23-19/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVOIVDHYBUYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.